molecular formula C19H14 B588304 6-Methylbenz[a]anthracene-d14 CAS No. 1794945-92-8

6-Methylbenz[a]anthracene-d14

Cat. No.: B588304
CAS No.: 1794945-92-8
M. Wt: 256.406
InChI Key: WOIBRJNTTODOPT-HGWILGJYSA-N
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Description

6-Methylbenz[a]anthracene-d14 is a deuterium-labeled analog of 6-methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon (PAH) with carcinogenic activity . Its primary research value lies in serving as a critical internal standard in analytical chemistry, enabling highly accurate quantification of its non-labeled counterpart in complex environmental and biological samples. This application is vital in advanced exposure assessment studies, such as the analysis of PAHs in particulate matter collected by miniaturized personal air monitors, where its use ensures data reliability even at picogram levels . The metabolism of the parent compound, 6-methylbenz[a]anthracene, has been extensively studied, and it is known to be processed by rat liver microsomes into a range of metabolites, including various trans-dihydrodiols and phenolic derivatives . The deuterated form allows researchers to trace and study these metabolic pathways with high specificity. The mutagenic activities of these metabolites, particularly the trans-3,4-dihydrodiol and trans-8,9-dihydrodiol, are significant, as they are implicated in the compound's carcinogenic properties through the formation of diol-epoxide intermediates . Consequently, 6-Methylbenz[a]anthracene-d14 is an indispensable tool in toxicology and cancer research for investigating the metabolic activation of procarcinogens and the mechanisms underlying PAH-induced mutagenesis and carcinogenesis.

Properties

CAS No.

1794945-92-8

Molecular Formula

C19H14

Molecular Weight

256.406

IUPAC Name

1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

WOIBRJNTTODOPT-HGWILGJYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13

Synonyms

6-Monomethylbenz[a]anthracene-d14;  6-Methyltetraphene-d14;  NSC 409457-d14; 

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

Deuteration via catalytic exchange is a widely employed method for introducing deuterium atoms into aromatic systems. For 6-methylbenz[a]anthracene-d14, this process involves substituting hydrogen atoms at specific positions with deuterium using deuterium gas (D₂) and a catalyst.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 5–10% loading.

  • Solvent: Deuterated solvents such as deuteriobenzene (C₆D₆) or deuterium oxide (D₂O).

  • Temperature: 80–120°C under pressurized D₂ (3–5 atm).

  • Duration: 24–72 hours, depending on the desired degree of deuteration.

Mechanism:
The catalyst facilitates the cleavage of C–H bonds, enabling deuterium to replace hydrogen. The methyl group at position 6 and adjacent aromatic hydrogens exhibit varying exchange rates due to steric and electronic effects, necessitating optimized conditions for uniform labeling.

Isotopic Purity:
Typical isotopic enrichment exceeds 95% d₁₄ when using Pd/C, as confirmed by mass spectrometry.

Acid-Catalyzed Deuterium Exchange

Sulfonic Acid-Mediated Exchange

This method employs strong acids to protonate aromatic rings, followed by deuterium exchange.

Procedure:

  • Acid Selection: p-Toluenesulfonic acid-d (TsOD) or deuterated sulfuric acid (D₂SO₄) serves as the catalyst.

  • Reaction Setup: 6-Methylbenz[a]anthracene is refluxed in deuteriobenzene with TsOD (0.1–0.5 eq) under nitrogen.

  • Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.

Challenges:

  • The methyl group at position 6 slows exchange at proximal positions, requiring extended reaction times (48–96 hours).

  • Competing side reactions, such as sulfonation, may occur if acid concentration exceeds 0.3 M.

Yield and Purity:

  • Isolated yields range from 70–85%.

  • Isotopic purity: 85–90% d₁₄, with minor mono- and di-deuterated byproducts.

Synthesis from Deuterated Precursors

Diels-Alder Cyclization

Deuterated anthracene derivatives can be synthesized via Diels-Alder reactions using deuterated dienes and quinones.

Steps:

  • Diene Preparation: 1,3-Butadiene-d₆ is synthesized via zinc-mediated dehalogenation of perchlorobutadiene in D₂O.

  • Cycloaddition: The deuterated diene reacts with 1,4-naphthoquinone in refluxing dioxane, forming a deuterated adduct.

  • Aromatization: The adduct undergoes dehydrogenation using palladium/carbon at 200°C to yield 6-methylbenz[a]anthracene-d14.

Advantages:

  • Position-specific deuteration achievable by selecting pre-deuterated building blocks.

  • Higher isotopic purity (98% d₁₄) compared to exchange methods.

Limitations:

  • Multi-step synthesis reduces overall yield (40–50%).

  • Requires specialized deuterated starting materials.

Analytical Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: Confirms deuterium incorporation by absence of signals at δ 120–140 ppm (aromatic C–H).

  • ²H NMR: Quantifies deuterium content but requires high-field instruments (>500 MHz).

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion Peak: m/z 256.406 (C₁₉D₁₄) with ≤2 ppm deviation.

  • Isotopic Purity: Assessed via relative intensities of d₁₄, d₁₃, and d₁₂ peaks.

Chromatographic Analysis

  • HPLC: Retention time compared to non-deuterated analog; deuterated species elute slightly earlier.

  • GC-MS: Quantifies residual solvents and byproducts using deuterated internal standards.

Comparative Analysis of Preparation Methods

Method Isotopic Purity Yield Complexity Cost
Catalytic Exchange95% d₁₄70–80%ModerateLow
Acid-Catalyzed Exchange85–90% d₁₄70–85%LowLow
Diels-Alder Synthesis98% d₁₄40–50%HighHigh

Challenges and Optimization Strategies

Position-Specific Deuteration

The methyl group at position 6 creates steric hindrance, slowing deuteration at positions 1, 2, 3, and 4. Strategies include:

  • Directed Ortho-Metalation: Use of lithium bases to deprotonate specific positions before quenching with D₂O.

  • Microwave-Assisted Reactions: Reduces reaction time from 72 hours to 6 hours while improving yield.

Scalability Issues

Industrial-scale deuteration faces challenges in catalyst recovery and D₂ recycling. Solutions include:

  • Fixed-Bed Reactors: Continuous flow systems with immobilized Pd/C catalysts.

  • Deuterium Recovery: Membrane technologies to reclaim unreacted D₂ .

Chemical Reactions Analysis

Types of Reactions

6-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Electrophilic substitution reactions are typical for aromatic compounds like 6-Methylbenz[a]anthracene-d14.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives such as 3-hydroxy-6-Methylbenz[a]anthracene.

    Reduction: Reduced forms of the compound, though these are less commonly studied.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:

    Chemistry: Used in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of polycyclic aromatic hydrocarbons.

    Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons.

    Industry: Applied in environmental monitoring to track the presence and degradation of polycyclic aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of 6-Methylbenz[a]anthracene-d14 involves its metabolic activation in biological systems. The compound is metabolized by enzymes such as cytochrome P450 to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 6-MBA and Related PAHs

Compound Molecular Formula Molecular Weight CAS RN Key Structural Features
6-Methylbenz[a]anthracene C₁₉H₁₄ 242.31 316-14-3 Methyl group at 6-position
6-Methylbenz[a]anthracene-d14 C₁₉D₁₄ 256.43* N/A Deuterated methyl and aromatic positions
7,12-Dimethylbenz[a]anthracene (DMBA) C₂₀H₁₆ 256.34 57-97-6 Methyl groups at 7- and 12-positions
Benz[a]anthracene C₁₈H₁₂ 228.29 56-55-3 Parent structure without substituents
Dibenz[a,h]anthracene-d14 C₂₂D₁₄ 292.43 13250-98-1 Deuterated dibenzanthracene framework

*Estimated based on deuterium substitution.

Key Observations :

  • Deuterated vs. Non-Deuterated Analogs: Deuterated PAHs like 6-Methylbenz[a]anthracene-d14 and Dibenz[a,h]anthracene-d14 exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to isotopic shifts .
  • Methylation Position : The position of methyl groups significantly influences metabolic activation. For example, 6-MBA forms mutagenic dihydrodiols at the 3,4- and 8,9-positions, whereas DMBA (7,12-dimethyl) undergoes hydroxylation at the 7- and 12-methyl groups, leading to adrenal toxicity .

Metabolic Pathways and Mutagenicity

Table 2: Metabolic Profiles of Methylated PAHs

Compound Major Metabolites Key Enzymes Involved Mutagenicity (TA100 Strain)
6-Methylbenz[a]anthracene 3,4-, 8,9-, 10,11-dihydrodiols; 4-hydroxy Cytochrome P-450 isoforms 3,4-dihydrodiol > 8,9-dihydrodiol > parent compound
7,12-Dimethylbenz[a]anthracene (DMBA) 7-OHM-12-MBA, 12-OHM-7-MBA, polar metabolites Cytochrome P-450, induced by 3-methylcholanthrene High adrenal and mammary gland toxicity
Benz[a]anthracene 1,2-, 3,4-dihydrodiols; 8,9-epoxides Dioxygenase (bacterial), P-450 (mammalian) Lower mutagenicity compared to methylated derivatives

Key Findings :

  • Comparative Activation: Unlike DMBA, which requires dual methyl groups for carcinogenicity, 6-MBA relies on mono-methylation to direct metabolic activation toward specific dihydrodiol pathways .

Table 3: Use of Deuterated PAHs in Analytical Chemistry

Compound Application Detection Method Reference Standard
6-Methylbenz[a]anthracene-d14 Internal standard for PAH quantification GC-MS, HPLC with isotopic dilution Environmental samples
Dibenz[a,h]anthracene-d14 Photolysis marker in passive samplers GC-MS with SIM mode PRC mixtures
2-Fluorobiphenyl-d14 Surrogate for recovery correction GC-MS EPA Method 8270

Key Insights :

  • Deuterated PAHs like 6-Methylbenz[a]anthracene-d14 improve quantification accuracy by compensating for matrix effects and instrument variability .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 6-Methylbenz[a]anthracene-d14?

Answer:
Synthesis typically involves deuterium labeling at specific positions via catalytic exchange reactions or custom organic synthesis routes. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity. 1^1H NMR is avoided due to deuterium’s spin properties; 13^{13}C NMR and 2D techniques (e.g., HSQC) are preferred .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or isotope-ratio MS validates isotopic purity. For example, a molecular ion peak at m/z 292.43 confirms the C_{22}$$^2H14_{14} formula .
  • Chromatographic Purity: HPLC or GC-MS with deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) ensures no unlabeled contaminants .

Basic: What safety protocols are critical when handling 6-Methylbenz[a]anthracene-d14 in laboratory settings?

Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods for weighing or mixing to prevent aerosolization .
  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and eye protection are mandatory. Respiratory protection (NIOSH-approved N95) is required if ventilation is inadequate .
  • Decontamination: Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for spills. Contaminated clothing must be laundered on-site .
  • Storage: Store in airtight, labeled containers at 4°C, away from oxidizers (e.g., peroxides) .

Basic: Which analytical techniques are optimal for quantifying 6-Methylbenz[a]anthracene-d14 in environmental samples?

Answer:

  • GC-MS: Use a DB-17MS column (30 m × 0.25 mm ID, 0.15 µm film) with splitless injection. Internal standards (e.g., pyrene-d10) correct for matrix effects. Calibration curves (7-point linearity, R2^2 >0.995) are essential .
  • Isotope Dilution: Co-inject deuterated analogs (e.g., benz[a]anthracene-d12) to account for ionization variability .
  • Detection Limits: Achieve sub-ppb sensitivity via selected ion monitoring (SIM) for m/z 292 → 293 transitions .

Advanced: How do deuterium kinetic isotope effects (KIEs) influence experimental design in metabolic studies?

Answer:
Deuterium’s mass difference alters reaction rates (KIEs ~1.5–4.0), which can skew metabolic pathway analyses:

  • Enzymatic Reactions: CYP450-mediated oxidation rates may decrease due to C-D bond strength, requiring adjusted incubation times .
  • Calibration Adjustments: Use dual internal standards (deuterated and non-deuterated) to normalize data .
  • Data Interpretation: Compare metabolic profiles with non-deuterated controls to distinguish isotopic effects from biological variability .

Advanced: How should researchers resolve contradictions in environmental fate data for 6-Methylbenz[a]anthracene-d14?

Answer:
Contradictions often arise from matrix effects or isotopic fractionation:

  • Matrix Spike Recovery Tests: Spike samples with known concentrations to assess extraction efficiency (target: 70–120%) .
  • Isotopic Fractionation: Monitor m/z 292/293 ratios during LC-MS to detect natural abundance interference .
  • Interlaboratory Validation: Cross-validate results using EPA Method 8270 or GB 5009.265-2021 for PAHs to ensure reproducibility .

Advanced: What role does 6-Methylbenz[a]anthracene-d14 play in environmental PAH source apportionment studies?

Answer:
As a stable isotope-labeled surrogate, it aids in:

  • Tracer Applications: Quantify PAH degradation rates in soil/water via deuterium loss tracking .
  • Source Identification: Use compound-specific isotope analysis (CSIA) to differentiate petrogenic vs. pyrogenic PAHs based on δ2^2H signatures .
  • Quality Control: Spiked recoveries >85% validate extraction protocols in complex matrices (e.g., sediments) .

Advanced: How does the extended conjugated system of 6-Methylbenz[a]anthracene-d14 affect its spectroscopic properties?

Answer:
The planar, conjugated structure enables:

  • Fluorescence Quenching: Monitor interactions with DNA via fluorescence polarization assays (excitation/emission: 290/400 nm) .
  • UV-Vis Spectroscopy: Detect π→π* transitions at λmax 254 nm; deuterium labeling reduces vibrational noise in FTIR spectra .
  • Computational Modeling: Density functional theory (DFT) predicts HOMO-LUMO gaps (~4.2 eV) for reactivity studies .

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